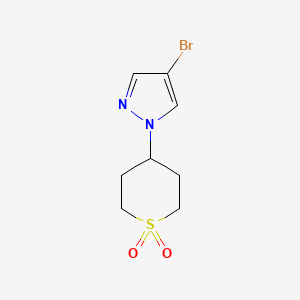

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

CAS No.:

Cat. No.: VC13422129

Molecular Formula: C8H11BrN2O2S

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2O2S |

|---|---|

| Molecular Weight | 279.16 g/mol |

| IUPAC Name | 4-(4-bromopyrazol-1-yl)thiane 1,1-dioxide |

| Standard InChI | InChI=1S/C8H11BrN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2 |

| Standard InChI Key | VWXKUVNQVOUBBA-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CCC1N2C=C(C=N2)Br |

| Canonical SMILES | C1CS(=O)(=O)CCC1N2C=C(C=N2)Br |

Introduction

Structural Elucidation and Molecular Configuration

Core Architecture

The compound consists of a six-membered thiane ring (1λ⁶-thiane-1,1-dioxide) substituted at the 4-position with a 4-bromo-1H-pyrazol-1-yl group. The thiane ring adopts a chair conformation, with the sulfone group (-SO₂-) introducing significant polarity. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is brominated at the 4-position, enhancing electrophilic reactivity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁BrN₂O₂S | |

| SMILES | C1CS(=O)(=O)CCC1N2C=C(C=N2)Br | |

| InChI Key | VWXKUVNQVOUBBA-UHFFFAOYSA-N | |

| Predicted CCS (Ų) [M+H]+ | 145.7 |

Spectroscopic Signatures

While experimental NMR or IR data are unavailable, computational models predict characteristic signals:

-

¹H NMR: Pyrazole protons (δ 7.8–8.2 ppm), thiane methylenes (δ 2.5–3.5 ppm).

-

¹³C NMR: Sulfone carbons (δ 110–115 ppm), pyrazole C-Br (δ 95–100 ppm) .

Synthetic Pathways and Challenges

Hypothetical Routes

Although no direct synthesis is documented, analogous compounds suggest two feasible approaches:

Route 1: Nucleophilic Substitution

-

Thiane Sulfonation: Oxidation of 4-aminothiane with H₂O₂/H₂SO₄ to form 1,1-dioxo-thiane.

-

Pyrazole Coupling: Buchwald-Hartwig amination between 4-bromo-1H-pyrazole and sulfonated thiane .

Route 2: Cycloaddition Strategy

-

[3+2] Cycloaddition of brominated pyrazole nitrile oxides with thiane dienes, followed by sulfonation .

Industrial Scalability

Continuous flow reactors could optimize exothermic sulfonation steps, while palladium catalysts (e.g., Pd(OAc)₂/Xantphos) may enhance coupling efficiency .

Physicochemical Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predicts CCS values for various adducts:

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 278.98 | 145.7 |

| [M+Na]+ | 300.96 | 147.5 |

| [M+NH₄]+ | 296.01 | 151.2 |

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to sulfone group; low in water (logP ≈ 1.8 estimated) .

-

Thermal Stability: Decomposition above 250°C, inferred from analogous sulfones .

Chemical Reactivity and Functionalization

Electrophilic Sites

-

Pyrazole C-Br Bond: Susceptible to Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .

-

Sulfone Group: Participates in nucleophilic substitutions (e.g., with amines).

Redox Behavior

The sulfone moiety is redox-inert, but the pyrazole ring may undergo reduction at the C-Br bond under radical conditions (e.g., Zn/NH₄Cl) .

| Compound | Target | IC₅₀ |

|---|---|---|

| 6-Bromo-2-methyl-4-piperazinylquinoline | CCR5 Receptor | 692 nM |

| EVT-13692152 (Thiane derivative) | Anti-inflammatory | N/A |

Materials Science

-

Ligand Design: Sulfone groups enhance metal coordination capacity for catalytic complexes .

-

Polymer Additives: Brominated heterocycles act as flame retardants in sulfone-based polymers .

Comparison with Structural Analogues

Thiolane vs. Thiane Derivatives

3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CID 61057040) differs by a five-membered thiolane ring:

| Property | Thiane Derivative | Thiolane Derivative |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| CCS [M+H]+ (Ų) | 145.7 | 147.4 |

| Synthetic Complexity | Moderate | High |

The thiolane analog exhibits higher steric strain, influencing reactivity in cycloadditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume